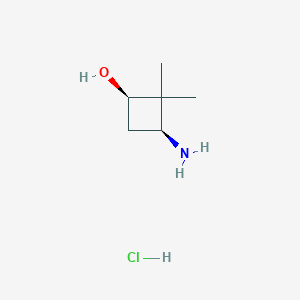
cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride
描述
Cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structural properties allow for various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
- Chemical Formula : C6H13ClN2O
- CAS Number : 1434141-93-1
- Molecular Weight : 150.63 g/mol
- Purity : Minimum 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural substrates, facilitating its role as an enzyme inhibitor or modulator.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
-
Antiviral Properties :
- Preliminary data suggest potential antiviral activity against specific viruses; however, detailed studies are required to confirm these effects.
- Neuroprotective Effects :
- Enzyme Inhibition :
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of related cyclobutane derivatives found that modifications to the basic structure significantly enhanced antibacterial activity. The study highlighted the importance of structural configuration in determining biological efficacy .
Case Study 2: Neuroprotective Potential
In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This protective effect was attributed to the compound's ability to scavenge free radicals and modulate apoptotic pathways .
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Gram-positive bacteria; structural modifications enhance activity. |
| Study 2 | Neuroprotective | Protects neuronal cells from oxidative stress; potential application in neurodegenerative diseases. |
Research Findings
Research has shown that the biological activity of this compound can vary significantly based on its formulation and the presence of other compounds. For instance:
- Synergistic Effects : Combining this compound with other antimicrobial agents has been shown to produce synergistic effects, enhancing overall efficacy.
- Stability Studies : Stability assessments indicate that the compound remains effective over a range of pH levels and temperatures, which is critical for pharmaceutical applications .
属性
IUPAC Name |
(1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVWYQLMVRTELZ-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-93-1 | |
| Record name | Cyclobutanol, 3-amino-2,2-dimethyl-, hydrochloride (1:1), (1R,3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















